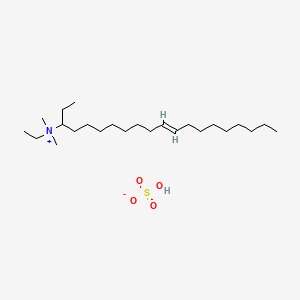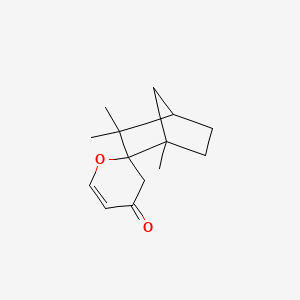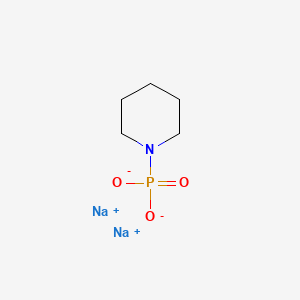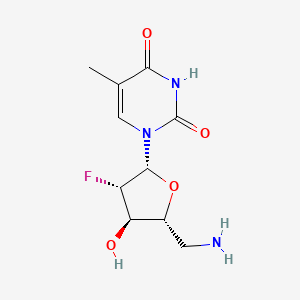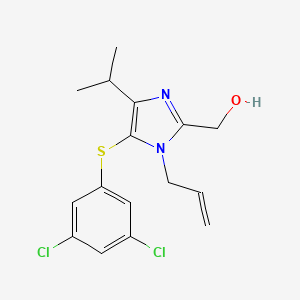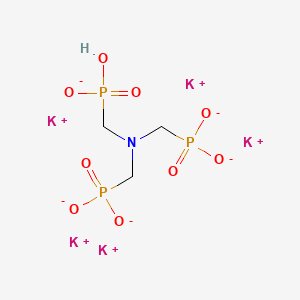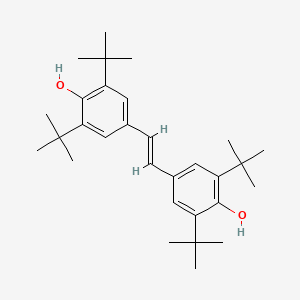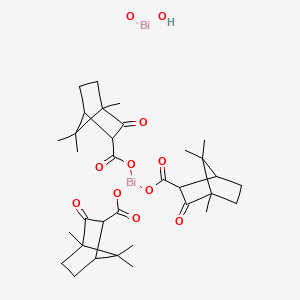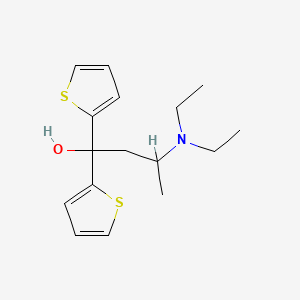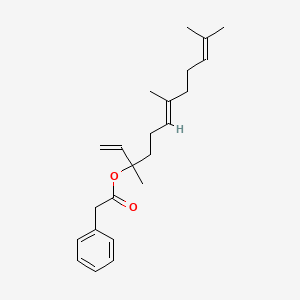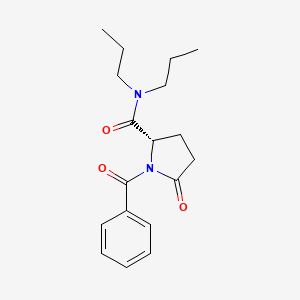
(S)-1-Benzoyl-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 288-568-8, also known as Potassium thiocyanate, is a chemical compound with the molecular formula KSCN. It is a colorless, crystalline salt that is highly soluble in water. Potassium thiocyanate is commonly used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Potassium thiocyanate can be synthesized through several methods. One common synthetic route involves the reaction of potassium hydroxide (KOH) with ammonium thiocyanate (NH4SCN) under controlled conditions. The reaction proceeds as follows:
KOH+NH4SCN→KSCN+NH3+H2O
In industrial production, potassium thiocyanate is often produced by reacting potassium carbonate (K2CO3) with hydrogen cyanide (HCN) and sulfur. The reaction conditions typically involve high temperatures and pressures to ensure complete conversion.
Analyse Chemischer Reaktionen
Potassium thiocyanate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: Potassium thiocyanate can be oxidized to form potassium sulfate (K2SO4) and carbon disulfide (CS2) in the presence of strong oxidizing agents.
Reduction: It can be reduced to form potassium sulfide (K2S) and hydrogen cyanide (HCN) under reducing conditions.
Substitution: Potassium thiocyanate can react with halogens to form thiocyanogen (SCN)2 and potassium halides (KX).
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate (KMnO4) and reducing agents like hydrogen gas (H2). The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Potassium thiocyanate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and analytical techniques. For example, it is used in the detection of iron ions (Fe3+) through the formation of a red-colored complex.
Biology: Potassium thiocyanate is used in biological research to study enzyme activities and protein interactions. It is also used in the preparation of certain biological buffers.
Medicine: In medicine, potassium thiocyanate has been used as a diagnostic agent and in the treatment of certain medical conditions, such as hypertension.
Industry: It is used in the manufacturing of synthetic fibers, dyes, and photographic chemicals. It is also used in the production of herbicides and pesticides.
Wirkmechanismus
The mechanism of action of potassium thiocyanate involves its ability to interact with various molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. Additionally, potassium thiocyanate can form complexes with metal ions, which can alter their reactivity and availability in biological systems.
Vergleich Mit ähnlichen Verbindungen
Potassium thiocyanate can be compared with other similar compounds, such as sodium thiocyanate (NaSCN) and ammonium thiocyanate (NH4SCN). While all three compounds share similar chemical properties and applications, potassium thiocyanate is unique in its higher solubility in water and its ability to form more stable complexes with metal ions. This makes it particularly useful in applications where high solubility and stability are required.
Similar compounds include:
- Sodium thiocyanate (NaSCN)
- Ammonium thiocyanate (NH4SCN)
- Calcium thiocyanate (Ca(SCN)2)
These compounds share similar chemical properties but differ in their solubility, stability, and specific applications.
Eigenschaften
CAS-Nummer |
85760-90-3 |
|---|---|
Molekularformel |
C18H24N2O3 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
(2S)-1-benzoyl-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H24N2O3/c1-3-12-19(13-4-2)18(23)15-10-11-16(21)20(15)17(22)14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3/t15-/m0/s1 |
InChI-Schlüssel |
VLJYURHJBDTROS-HNNXBMFYSA-N |
Isomerische SMILES |
CCCN(CCC)C(=O)[C@@H]1CCC(=O)N1C(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CCCN(CCC)C(=O)C1CCC(=O)N1C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-Chloro-2-hydroxypropyl)diethyl[2-[(1-oxoallyl)oxy]ethyl]ammonium chloride](/img/structure/B12680954.png)


